Boc-3-(4-pyridyl)-D-alanine

Catalog No.
S1768214
CAS No.
37535-58-3
M.F
C13H18N2O4
M. Wt
266,3 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-(4-pyridyl)-D-alanine

CAS Number

37535-58-3

Product Name

Boc-3-(4-pyridyl)-D-alanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266,3 g/mole

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Synonyms

37535-58-3;BOC-D-4-PYRIDYLALANINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid;Boc-3-(4-pyridyl)-D-Ala-OH;BOC-D-4-PYRIDYLALA;Boc-3-(4-pyridyl)-D-alanine;Boc-D-3-(4-pyridyl)-alanine;Boc-beta-(4-pyridyl)-D-Ala-OH;SBB065301;(R)-2-Tert-Butoxycarbonylamino-3-Pyridin-4-Yl-PropionicAcid;(2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoicacid;3-Pyridin-4-yl-D-alanine,N-BOCprotected;AC1Q1MTW;BOC-D-4PAL-OH;AC1MC1A9;15030_ALDRICH;BOC-4'-PYRIDYL-D-ALA;SCHEMBL3338649;BOC-D-4-PYRIDINEALANINE;BOC-D-ALA(4-PYRI)-OH;15030_FLUKA;FNYWDMKESUACOU-SNVBAGLBSA-N;MolPort-001-758-705;BOC-D-ALA(4'-PYRIDYL)-OH;N-Boc-beta-(4-pyridyl)-D-alanine

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O

Peptide Synthesis:

Boc-3-(4-pyridyl)-D-alanine, also known as Fmoc-Dap(Pyr), is a valuable building block in peptide synthesis. The "Boc" (tert-Butyloxycarbonyl) and "Fmoc" (Fluorenylmethoxycarbonyl) groups are protecting groups used in solid-phase peptide synthesis (SPPS) to selectively modify and couple amino acids during the chain assembly process [, ]. The presence of the pyridine ring in this molecule introduces unique properties:

  • Metal chelation: The pyridine moiety can chelate metal ions, potentially affecting peptide folding and interactions with other biomolecules []. This feature can be useful for studying metal-dependent processes or designing peptides with specific metal-binding capabilities.
  • Fluorescence: Pyridine rings exhibit weak fluorescence, which can be exploited for labeling peptides and monitoring their interactions in biological assays.

Development of Therapeutic Agents:

The specific properties of Boc-3-(4-pyridyl)-D-alanine have made it an attractive candidate for developing therapeutic agents. Some potential applications include:

  • Antimicrobial peptides: The ability of the pyridine ring to chelate metal ions has been explored in the context of designing peptides with antimicrobial activity [].
  • Anticancer agents: Studies suggest that peptides containing pyridine rings can exhibit anticancer properties, potentially by disrupting cell proliferation or inducing apoptosis [].

Boc-3-(4-pyridyl)-D-alanine is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-alanine, along with a 4-pyridyl moiety at the third carbon position. Its molecular formula is C13H18N2O4C_{13}H_{18}N_{2}O_{4} and it has a molecular weight of approximately 266.29 g/mol. The compound is often utilized in organic synthesis and medicinal chemistry due to its structural features that facilitate various

Typical of amino acids and their derivatives:

  • Deprotection Reaction: The Boc group can be removed under acidic conditions, yielding 3-(4-pyridyl)-D-alanine, which is essential for further biological studies or applications.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which may enhance the compound's solubility or bioavailability.
  • Coupling Reactions: This compound can participate in peptide bond formation with other amino acids, making it valuable for synthesizing peptides and proteins .

The synthesis of Boc-3-(4-pyridyl)-D-alanine typically involves several steps:

  • Formation of 3-(4-pyridyl)-propionic Acid: This can be achieved by reacting 4-pyridinecarboxaldehyde with bromopropionate.
  • Amidation: The resulting acid can then be reacted with D-alanine under coupling conditions (e.g., using coupling agents like EDC or DCC) to form Boc-3-(4-pyridyl)-D-alanine.
  • Boc Protection: The amino group of D-alanine is protected using tert-butoxycarbonyl chloride in the presence of a base .

Boc-3-(4-pyridyl)-D-alanine has several applications in both research and industry:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, particularly those targeting specific receptors or enzymes.
  • Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals with improved efficacy or reduced side effects.
  • Biochemical Research: Researchers utilize this compound in studies related to protein interactions and enzyme mechanisms due to its ability to mimic natural amino acids .

Interaction studies involving Boc-3-(4-pyridyl)-D-alanine focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary data suggest that the pyridine moiety may enhance binding interactions due to π-π stacking or hydrogen bonding capabilities. These interactions are crucial for understanding the compound's potential therapeutic effects and guiding further modifications for enhanced activity .

Boc-3-(4-pyridyl)-D-alanine shares structural similarities with several other compounds, particularly those featuring pyridine rings and amino acid backbones. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-3-(3-pyridyl)-D-alanineSimilar structure but with a 3-pyridyl groupDifferent spatial orientation affecting binding
Boc-D-AlanineBasic amino acid structure without pyridineLacks the heterocyclic ring, thus different properties
Boc-4-(pyridyl)-L-alanineL-Alanine instead of D-AlanineMay exhibit different biological activities
Boc-D-PhenylalaninePhenyl group instead of pyridineProvides different hydrophobic characteristics

The uniqueness of Boc-3-(4-pyridyl)-D-alanine lies in its specific combination of the D-amino acid configuration and the 4-pyridyl substituent, which may impart distinct pharmacological properties compared to other derivatives .

IUPAC Nomenclature: (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid [4] [8] [12]. This nomenclature explicitly indicates the R-configuration at the chiral center, reflecting the D-stereochemistry of the alanine backbone [4] [13]. Alternative IUPAC representations include (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid, which provides a more detailed description of the tert-butoxycarbonyl group structure [8] [13].

The nomenclature systematically describes the molecular architecture: the (2R) designation specifies the absolute configuration at the alpha-carbon, the tert-butoxycarbonyl group serves as an amino-protecting moiety, and the pyridin-4-yl substituent indicates the para-position attachment of the pyridine ring to the propanoic acid backbone [12] [13].

Common Names and Laboratory Designations

The compound is recognized by numerous common names and laboratory designations across different research contexts and commercial suppliers [1] [7]. The most frequently encountered designations include Boc-D-4-pyridylalanine, which emphasizes the D-configuration and the 4-position of the pyridyl substituent [1] [7] [13]. Additional common names encompass N-Boc-3-(4-pyridyl)-D-alanine, reflecting the amino-protecting group nomenclature [9] [12].

Laboratory designations vary among suppliers and research institutions, including Boc-D-4-Pal-OH, where "Pal" represents pyridylalanine and "OH" indicates the free carboxylic acid functionality [7] [8]. Other abbreviated forms include BOC-4'-PYRIDYL-D-ALA and BOC-D-ALA(4-PYRI)-OH, which are commonly used in peptide synthesis protocols [7] [8].

Designation TypeNameContext
Primary Common NameBoc-3-(4-pyridyl)-D-alanineGeneral research literature
Amino Acid CodeBoc-D-4-Pal-OHPeptide synthesis
Supplier DesignationN-Boc-3-(4-pyridyl)-D-alanineCommercial catalogs
Laboratory AbbreviationBOC-D-4-PYRIDYLALANINEChemical databases

Research publications frequently employ the designation (R)-N-Boc-(4-Pyridyl)alanine to emphasize the stereochemical configuration [5] [7]. The terminology N-tert-Butoxycarbonyl-4-pyridyl-D-alanine provides a systematic description that explicitly identifies the protecting group chemistry [7] [14].

Structural Identifiers: SMILES, InChI, and MDL Representations

The Simplified Molecular Input Line Entry System representation for Boc-3-(4-pyridyl)-D-alanine is CC(C)(C)OC(=O)NC@HC(=O)O [3] [12] [13]. This SMILES notation encodes the complete molecular structure, including stereochemical information indicated by the @H descriptor for the R-configuration at the chiral center [12] [13].

The International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 [13]. This InChI string systematically describes the molecular connectivity, hydrogen distribution, and stereochemical configuration [13].

The InChI Key, represented as FNYWDMKESUACOU-SNVBAGLBSA-N, serves as a condensed identifier derived from the full InChI string through cryptographic hashing [4] [12] [13]. This 27-character key facilitates database searches and molecular identification across different chemical information systems [12] [13].

Identifier TypeRepresentation
SMILESCC(C)(C)OC(=O)NC@HC(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChI KeyFNYWDMKESUACOU-SNVBAGLBSA-N

The MDL number MFCD00672529 provides an additional unique identifier within the MDL Information Systems database, facilitating cross-referencing across multiple chemical databases and supplier catalogs [3] [5] [9].

Standardized Registry Systems (CAS: 37535-58-3)

The Chemical Abstracts Service Registry Number 37535-58-3 serves as the primary standardized identifier for Boc-3-(4-pyridyl)-D-alanine within global chemical databases and regulatory systems [1] [3] [4]. This CAS number uniquely identifies the compound regardless of nomenclature variations or supplier designations, ensuring consistent identification across research publications, commercial catalogs, and regulatory documentation [4] [5].

The European Community number 624-433-5 provides regulatory identification within European chemical databases and compliance systems [8]. This EC number facilitates regulatory tracking and safety data management within the European Union chemical inventory systems [8].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid

Dates

Modify: 2023-08-15

Explore Compound Types